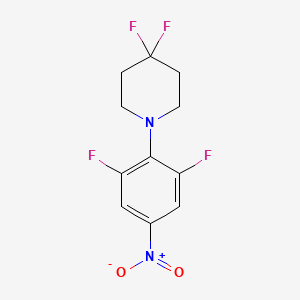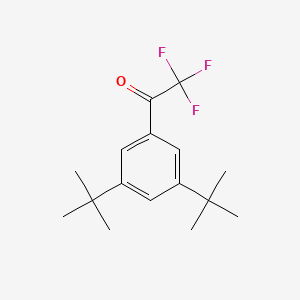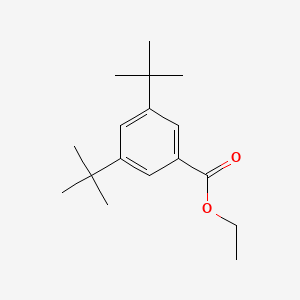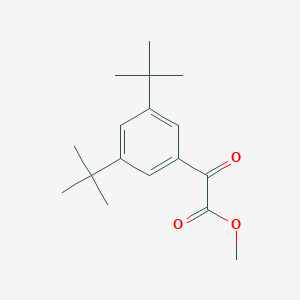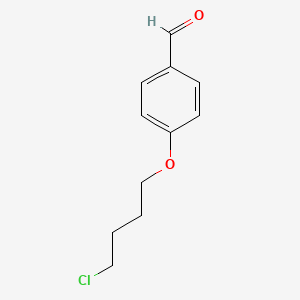
4-(4-Chlorobutoxy)benzaldehyde
説明
4-(4-Chlorobutoxy)benzaldehyde is a useful research compound. Its molecular formula is C11H13ClO2 and its molecular weight is 212.67 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
Catalysis and Chemical Reactions :
- The use of benzaldehydes, including derivatives like 4-(4-Chlorobutoxy)benzaldehyde, in Pd-catalyzed ortho C-H hydroxylation reactions has been studied. Such reactions are crucial in organic synthesis (Chen, Ozturk, & Sorensen, 2017).
- Benzaldehydes have been employed in the regioselective protection of hydroxyl groups, demonstrating their utility in synthetic chemistry (Plourde & Spaetzel, 2002).
Synthesis of Benzaldehyde for Industrial Applications :
- Research on the enzymatic production of benzaldehyde, a compound with wide applications in the flavor and fragrance industries, has been conducted using l-phenylalanine, showing the relevance of benzaldehydes in biotechnological processes (Takakura, Ono, Danjo, & Nozaki, 2022).
Photocatalysis and Material Science :
- Benzaldehydes are used in the synthesis of organic compounds with nonlinear optical properties, highlighting their importance in material science and photonics (Singh, Singh, Singh, & Singh, 2001).
Pharmaceutical and Biological Applications :
- A study on a fluorescent probe for cysteine and homocysteine involving benzaldehyde derivatives demonstrates its potential in biological and medical research (Lin, Long, Yuan, Cao, Chen, & Tan, 2008).
Environmental Applications :
- Investigations on the photocatalytic conversion of benzyl alcohol to benzaldehyde in water systems suggest the role of benzaldehydes in environmental chemistry and pollution control (Marotta, Somma, Spasiano, Andreozzi, & Caprio, 2011).
特性
IUPAC Name |
4-(4-chlorobutoxy)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClO2/c12-7-1-2-8-14-11-5-3-10(9-13)4-6-11/h3-6,9H,1-2,7-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEFCBKRSYOWBFD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)OCCCCCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

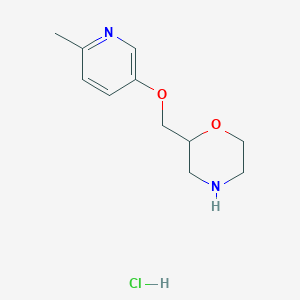
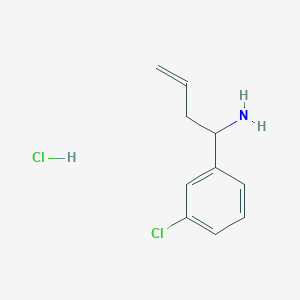
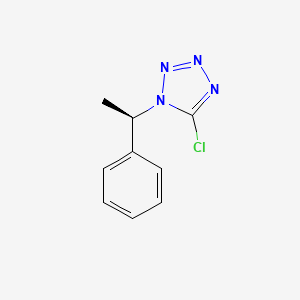
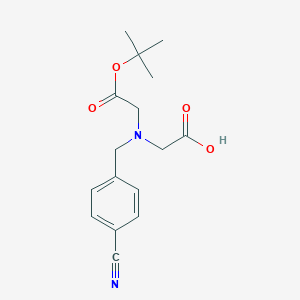
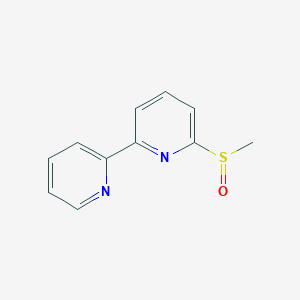
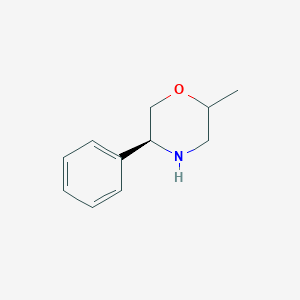
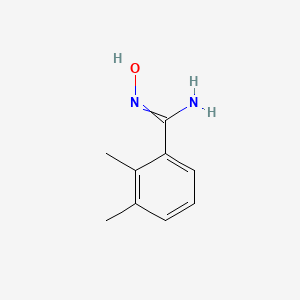
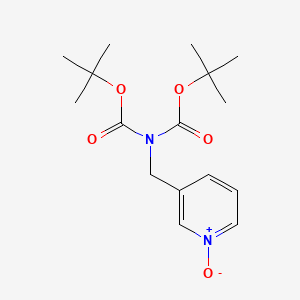
![tert-butyl 7-bromo-1-oxo-2,3,4,5-tetrahydro-1H-benzo[c]azepine-5-carboxylate](/img/structure/B8078451.png)
![(2-Benzyl-9-fluoro-1,2,3,3a,4,9b-hexahydrochromeno[3,4-c]pyrrol-3a-yl)methanol](/img/structure/B8078455.png)
